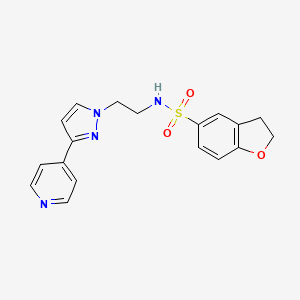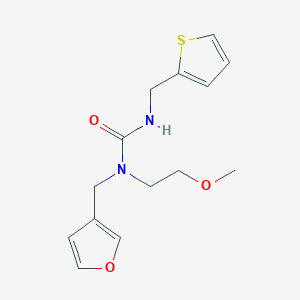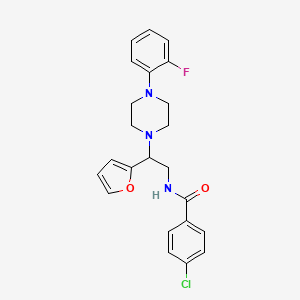![molecular formula C19H20N2O4S B2473344 4-((2-(プロピルスルホニル)-1H-ベンゾ[d]イミダゾール-1-イル)メチル)安息香酸メチル CAS No. 886905-39-1](/img/structure/B2473344.png)
4-((2-(プロピルスルホニル)-1H-ベンゾ[d]イミダゾール-1-イル)メチル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
科学的研究の応用
Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate has several scientific research applications:
作用機序
Target of Action
Imidazole derivatives, which this compound is a part of, are known to be utilized in a diverse range of applications . They are key components to functional molecules used in pharmaceuticals, agrochemicals, and other areas .
Mode of Action
It’s known that imidazole derivatives can interact with various targets in the body, leading to different physiological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
It’s known that imidazole derivatives can have various effects depending on their specific structure and the targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Sulfonylation: The benzimidazole core is then sulfonylated using propylsulfonyl chloride in the presence of a base like pyridine to introduce the propylsulfonyl group.
Methylation: The final step involves the methylation of the benzoate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
類似化合物との比較
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: A simpler analog with similar chemical properties but lacking the propylsulfonyl group.
Methyl 4-(trifluoromethyl)benzoate: Another benzoate derivative with different substituents, leading to varied chemical reactivity and applications.
Uniqueness
Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is unique due to the presence of the propylsulfonyl group, which enhances its solubility and reactivity compared to its simpler analogs. This makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
methyl 4-[(2-propylsulfonylbenzimidazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-12-26(23,24)19-20-16-6-4-5-7-17(16)21(19)13-14-8-10-15(11-9-14)18(22)25-2/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVVBZKJMHVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)



![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)


![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)

![N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide](/img/structure/B2473279.png)
![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)

